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This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive overview of why Tanomastat (BAY 12-9566), a broad-

spectrum matrix metalloproteinase inhibitor (MMPI), failed in several cancer clinical trials. The

information is presented in a question-and-answer format, addressing specific issues and

providing detailed data and methodologies from the key clinical trials.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of
Tanomastat in cancer clinical trials?
A1: The primary reasons for the failure of Tanomastat in cancer clinical trials were a lack of

significant clinical efficacy and the occurrence of dose-limiting toxicities, particularly

musculoskeletal adverse events.[1][2][3] Across Phase III trials in advanced ovarian,

pancreatic, and small cell lung cancer, Tanomastat did not demonstrate a survival benefit

compared to placebo or standard chemotherapy.[2][3][4]

Q2: Did the underlying scientific rationale for using a
broad-spectrum MMPI like Tanomastat prove to be
flawed?
A2: Yes, the initial hypothesis that broadly inhibiting matrix metalloproteinases (MMPs) would

effectively halt cancer progression was overly simplistic. Subsequent research revealed that
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while some MMPs are pro-tumorigenic, others have anti-tumorigenic functions. Therefore, non-

selective inhibition by drugs like Tanomastat could have inadvertently blocked these protective

MMPs, potentially counteracting any therapeutic benefit.

Q3: In which specific cancer types did Tanomastat fail in
late-stage clinical trials?
A3: Tanomastat development was halted following negative results from Phase III clinical trials

in three main cancer types:

Advanced Ovarian Cancer[2]

Advanced Pancreatic Cancer[3]

Small Cell Lung Cancer[2]

Troubleshooting Guide: Understanding
Tanomastat's Clinical Trial Outcomes
This section provides a detailed breakdown of the key clinical trials, including quantitative data,

experimental protocols, and the signaling pathways Tanomastat was designed to target.

Issue 1: Lack of Efficacy in Advanced Ovarian Cancer
A Phase III randomized, double-blind, placebo-controlled trial investigated Tanomastat as

maintenance therapy in patients with advanced ovarian cancer who had responded to initial

chemotherapy. The trial was terminated prematurely due to negative outcomes in other

Tanomastat trials.[2]
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Parameter
Tanomastat (BAY
12-9566)

Placebo p-value

Number of Patients 122 121 N/A

Median Progression-

Free Survival (PFS)
10.4 months 9.2 months 0.67

Median Overall

Survival (OS)
13.9 months 11.9 months 0.53

Table 1: Efficacy outcomes of the Phase III Tanomastat trial in advanced ovarian cancer.[2]

Patient Population: Patients with Stage III or IV ovarian carcinoma with a complete or partial

response after 6-9 cycles of platinum/paclitaxel-based chemotherapy.

Treatment Regimen:

Experimental Arm: Tanomastat 800 mg administered orally, twice daily.

Control Arm: Placebo administered orally, twice daily.

Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), quality of life, and toxicity.[2]

Issue 2: Inferiority to Standard of Care in Advanced
Pancreatic Cancer
A Phase III randomized trial compared the efficacy and safety of Tanomastat with gemcitabine

in patients with advanced pancreatic adenocarcinoma. The study was terminated early after an

interim analysis showed Tanomastat was significantly inferior to gemcitabine.[3]
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Parameter
Tanomastat (BAY
12-9566)

Gemcitabine p-value

Number of Patients 138 139 N/A

Median Progression-

Free Survival (PFS)
1.68 months 3.5 months <0.001

Median Overall

Survival (OS)
3.74 months 6.59 months <0.001

Table 2: Efficacy outcomes of the Phase III Tanomastat trial in advanced pancreatic cancer.[3]

Patient Population: Patients with advanced or metastatic pancreatic adenocarcinoma who

had not received prior chemotherapy.

Treatment Regimen:

Experimental Arm: Tanomastat 800 mg administered orally, twice daily.

Control Arm: Gemcitabine 1,000 mg/m² administered intravenously on a weekly schedule.

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-Free Survival (PFS), tumor response, quality of life, and

clinical benefit.[3]

Issue 3: Failure in Small Cell Lung Cancer and Common
Adverse Events
A Phase III trial of Tanomastat in small cell lung cancer (SCLC) was also terminated due to a

lack of efficacy. While specific quantitative data from this trial are not readily available in

published literature, it was one of the key negative outcomes that led to the discontinuation of

Tanomastat's development.[2] Across the clinical trial program, a consistent pattern of adverse

events was observed.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1684673?utm_src=pdf-body
https://www.researchgate.net/publication/7331813_A_phase_III_randomized_trial_of_BAY_12-9566_tanomastat_as_maintenance_therapy_in_patients_with_advanced_ovarian_cancer_responsive_to_primary_surgery_and_paclitaxelplatinum_containing_chemotherapy_A_Na
https://www.benchchem.com/product/b1684673?utm_src=pdf-body
https://www.researchgate.net/publication/7331813_A_phase_III_randomized_trial_of_BAY_12-9566_tanomastat_as_maintenance_therapy_in_patients_with_advanced_ovarian_cancer_responsive_to_primary_surgery_and_paclitaxelplatinum_containing_chemotherapy_A_Na
https://www.benchchem.com/product/b1684673?utm_src=pdf-body
https://www.benchchem.com/product/b1684673?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16442153/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Grade 1-2 Incidence
(Ovarian Cancer Trial)

Grade 3-4 Incidence
(Ovarian Cancer Trial)

Nausea 26% -

Fatigue 24% -

Diarrhea 14% -

Rash 12% -

Thrombocytopenia - 3%

Anemia - 5%

Musculoskeletal Toxicity
Frequently reported across

MMPI trials

A significant dose-limiting

toxicity

Table 3: Common adverse events reported in the Tanomastat advanced ovarian cancer trial

and general musculoskeletal toxicity noted for MMPIs.[2]

Visualizations: Signaling Pathways and
Experimental Workflow
Targeted Signaling Pathway: Matrix Metalloproteinase
(MMP) Activity in Cancer
Tanomastat is a broad-spectrum inhibitor of several MMPs, including MMP-2, -3, -9, and -13.

These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key

process in tumor invasion, metastasis, and angiogenesis.
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Simplified MMP Signaling Pathway in Cancer Progression
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General Workflow of Tanomastat Phase III Clinical Trials
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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